2,3'-Bicarbazole
Description
Evolution of Carbazole (B46965) and Bicarbazole Scaffolds in Modern Chemistry
The scientific interest in the carbazole core has seen a steady increase over the past three decades. researchgate.net Initially identified as a component of coal tar, carbazole's rigid, planar, and electron-rich structure made it an attractive building block. mdpi.comtandfonline.com Its derivatives have been investigated for a wide range of applications, from pharmaceuticals to the development of novel polymers. nbinno.comresearchgate.net
The carbazole scaffold is characterized by its excellent hole-transporting capabilities, high thermal stability, and significant photoconductivity. mdpi.commagtech.com.cn These features have made it a staple in the field of organic electronics. The functionalization of carbazole at its various reactive sites (the 2, 3, 6, 7, and 9 positions) allows for the fine-tuning of its electronic and photophysical properties. mdpi.com
The development of bicarbazoles marked a strategic advancement in harnessing the potential of the carbazole unit. By linking two carbazole moieties, chemists created molecules with extended π-conjugation, which can lead to enhanced charge transport and altered photoluminescent behavior. researchgate.net Bicarbazole derivatives have demonstrated superior performance in various applications, including as host materials in Organic Light-Emitting Diodes (OLEDs), where they have contributed to devices with high quantum efficiencies. mdpi.comnih.gov The linkage position between the two carbazole units is a critical determinant of the resulting molecule's properties, leading to a diverse family of isomers with distinct characteristics. researchgate.net
Distinctive Characteristics of the 2,3'-Bicarbazole Linkage Isomer
Bicarbazole isomers are defined by the specific carbon or nitrogen atoms through which the two carbazole units are connected. Common isomers that have been extensively studied include 3,3'-, 3,6'-, and 9,9'-bicarbazoles. The this compound is an example of an unsymmetrical or asymmetric dimer. This asymmetry can lead to unique molecular geometries and electronic properties compared to its symmetrical counterparts.
One of the key features of asymmetrically linked biaryl compounds, including this compound, is the potential for atropisomerism. researchgate.net Atropisomers are stereoisomers that arise from hindered rotation around a single bond, creating stable, non-interconverting enantiomers. nih.govprinceton.edu The steric hindrance caused by the specific 2,3'-linkage could result in a twisted conformation between the two carbazole planes, leading to axial chirality. scispace.com This structural feature is of significant interest in asymmetric synthesis and the development of chiral materials for specialized optical applications.
The electronic properties of this compound are also expected to be distinct. The specific connectivity influences the extent and pathway of π-conjugation across the molecule. Theoretical and computational studies on various bicarbazole isomers have shown that the linkage position significantly affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. conicet.gov.aracs.org This, in turn, dictates the molecule's absorption and emission spectra, as well as its electrochemical behavior, such as its oxidation potential. For instance, connections at the 3-position are known to enhance the electron-donating ability of the carbazole unit. researchgate.net The combination of a 2- and 3'-linkage would likely result in a unique electronic structure that could be advantageous for specific applications.
Current Academic Research Landscape and Interdisciplinary Relevance of Bicarbazoles
The research landscape for bicarbazoles is both broad and dynamic, spanning multiple scientific disciplines. The primary driver for this research is the demand for advanced materials with tailored optoelectronic properties.
Organic Electronics: Bicarbazoles are extensively used in the development of OLEDs. researchgate.netchemicalbook.com They function as host materials for phosphorescent emitters, hole-transporting materials, and even as the emissive species themselves. mdpi.commdpi.com The high triplet energy of many bicarbazole derivatives makes them particularly suitable as hosts for blue phosphorescent emitters, which is a critical area of OLED research. magtech.com.cn
Photovoltaics: In the realm of solar energy, carbazole and bicarbazole derivatives are being explored as components of dye-sensitized solar cells (DSSCs) and perovskite solar cells. mdpi.com Their role is typically as a hole-transport material (HTM), facilitating the efficient extraction of positive charge carriers.
Sensors: The inherent fluorescence of carbazole derivatives makes them suitable for use in chemical sensors. beilstein-journals.org Modifications to the bicarbazole structure can be designed to induce changes in fluorescence upon interaction with specific analytes.
Medicinal Chemistry: Carbazole alkaloids are a class of natural products with a wide range of biological activities, including antitumor and antimicrobial properties. mdpi.com Synthetic bicarbazole derivatives are also being investigated for their therapeutic potential. researchgate.net
The interdisciplinary nature of bicarbazole research is a testament to the versatility of this chemical scaffold. The ability to systematically modify the structure and, consequently, the properties of these molecules makes them a valuable platform for fundamental research and technological innovation. researchgate.net
Scope and Objectives of Research in this compound Chemistry
While research on symmetrical bicarbazoles is well-established, the exploration of unsymmetrical isomers like this compound is an emerging area. The primary objectives of research focused on this specific isomer would include:
Synthesis: Developing efficient and regioselective synthetic routes to produce this compound and its derivatives. This is a non-trivial challenge due to the need to control the coupling of two different positions on the carbazole nucleus.
Characterization: A thorough investigation of the structural, photophysical, and electrochemical properties of this compound. This would involve techniques such as X-ray crystallography, UV-Vis and fluorescence spectroscopy, and cyclic voltammetry to build a comprehensive understanding of its behavior. researchgate.netsigmaaldrich.comkobe-u.ac.jp
Computational Modeling: Utilizing theoretical calculations to understand the electronic structure, conformational preferences, and potential for atropisomerism in the this compound system. conicet.gov.aracs.org
Application-Oriented Studies: Exploring the potential of this compound in various applications, particularly in areas where its unique asymmetric structure might offer an advantage. This could include the development of new chiral materials for optoelectronics or as ligands in asymmetric catalysis.
The study of less common isomers like this compound is crucial for expanding the fundamental understanding of structure-property relationships in this important class of compounds and for uncovering new avenues for material design. nih.gov
Research Findings on Bicarbazole Derivatives
To illustrate the properties of bicarbazole systems, the following tables summarize typical data for related, more commonly studied bicarbazole derivatives. This data provides a benchmark for the anticipated properties of the 2,3'-isomer.
Thermal and Photophysical Properties of Bicarbazole Derivatives
Data sourced from references mdpi.comresearchgate.net. BCz-nBuPh and BCz-tBuPh are 3,3'-bicarbazole derivatives.
Electrochemical Properties of Bicarbazole Derivatives
Data sourced from references mdpi.comchemicalbook.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-carbazol-3-yl)-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-3-7-21-17(5-1)19-11-9-16(14-24(19)26-21)15-10-12-23-20(13-15)18-6-2-4-8-22(18)25-23/h1-14,25-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUOFHQPCBPIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)NC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3 Bicarbazole and Its Core Derivatives
Direct Carbon-Carbon Coupling Strategies for Bicarbazole Formation
Direct C-C coupling methods are the most common approaches for constructing the bicarbazole framework. These strategies can be broadly categorized into oxidative coupling, transition metal-catalyzed reactions, photochemical pathways, and metal-free protocols.
Oxidative Coupling Approaches (e.g., FeCl₃-mediated)
Oxidative coupling is a direct method for dimerizing carbazole (B46965) units. Iron(III) chloride (FeCl₃) is a frequently used, inexpensive, and mild oxidizing agent for this transformation. rsc.org The reaction typically involves the oxidation of the carbazole to a radical cation, which then undergoes electrophilic attack on a neutral carbazole molecule to form the C-C bond.
The process for synthesizing 3,3'-bicarbazole, a symmetric isomer, using this method has been well-documented. Carbazole is dissolved in a solvent like chloroform (B151607) and treated with anhydrous FeCl₃. mdpi.com The resulting intermediate is then reduced, often with zinc powder, to yield the final bicarbazole product. mdpi.com While this method is effective for producing symmetric bicarbazoles like the 3,3'-isomer, achieving regioselectivity to form the unsymmetrical 2,3'-bicarbazole is a significant challenge. The regioselectivity is influenced by both steric and electronic factors of substituents on the carbazole starting material. researchgate.net A proposed mechanism involves the formation of a carbazole radical cation, which is a key intermediate in the coupling process. researchgate.net
Table 1: Example of FeCl₃-Mediated Oxidative Coupling
| Starting Material | Reagent | Conditions | Primary Product | Reference |
|---|---|---|---|---|
| Carbazole | FeCl₃, Zinc Powder | Chloroform, Room Temp; Acetic Acid/Ethyl Acetate, 50°C | 3,3'-Bicarbazole | mdpi.com |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the selective formation of C-C bonds and are widely used in the synthesis of biaryl compounds, including bicarbazoles. biolmolchem.comrsc.org
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. yonedalabs.comlibretexts.org To synthesize this compound, this would involve coupling a 2-substituted carbazole (e.g., 2-bromocarbazole) with a 3-carbazoleboronic acid, or vice versa, in the presence of a palladium catalyst and a base. yonedalabs.comrsc.org The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to form the bicarbazole and regenerate the catalyst. libretexts.orgyoutube.com The choice of ligands, such as SPhos and XPhos, can significantly improve the yield and efficiency of the coupling, especially for nitrogen-containing heterocycles. nih.gov
The Ullmann reaction is a classic copper-catalyzed coupling of two aryl halides to form a biaryl. byjus.comwikipedia.org While traditional Ullmann reactions required harsh conditions and stoichiometric copper, modern variations use copper catalysts, often with ligands, under milder conditions. wikipedia.orgorganic-chemistry.orgustc.edu.cn For the synthesis of a derivative of 3,3'-bicarbazole, for instance, an Ullmann coupling reaction was used between 3,3'-bicarbazole and iodobenzenes in the presence of copper and potassium carbonate. mdpi.com The mechanism is believed to involve the formation of an organocopper intermediate, which then reacts with the second aryl halide. organic-chemistry.orgjk-sci.com Similar to the Suzuki coupling, synthesizing the unsymmetrical 2,3'-isomer requires the coupling of two different carbazole precursors.
Table 2: Comparison of Suzuki-Miyaura and Ullmann Coupling for Bicarbazole Synthesis
| Reaction | Catalyst | Typical Reactants | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Carbazole-boronic acid + Bromo-carbazole | High functional group tolerance; mild conditions. yonedalabs.comyoutube.com |
| Ullmann Reaction | Copper or Copper(I) salts | Two different Halo-carbazoles (for unsymmetrical products) | Classic method; modern variations have milder conditions. wikipedia.orgwikipedia.org |
Photochemical and Visible Light-Mediated Synthetic Pathways
Harnessing light to drive chemical reactions offers a green and efficient alternative to traditional thermal methods. chemistryviews.org For bicarbazole synthesis, visible light can be used to promote intramolecular cyclization reactions. One method involves the synthesis of 3,3'-bicarbazoles from diarylamine precursors in the presence of a base (potassium tert-butoxide) and visible light at room temperature. chemistryviews.org This reaction is proposed to proceed through a photoinduced intramolecular SRN1 mechanism. chemistryviews.org The starting diarylamines are exposed to blue LED light, which likely excites the corresponding dianions formed in the basic medium, triggering the cyclization to form the two carbazole units simultaneously. chemistryviews.org This approach avoids the use of transition metals and high temperatures. chemistryviews.org
Metal-Free Synthetic Protocols for Bicarbazole Construction
The development of metal-free synthetic methods is a significant goal in green chemistry, avoiding the cost and potential toxicity of transition metal catalysts. nih.gov For the synthesis of bicarbazole derivatives, metal-free C-N coupling reactions can be employed. For example, derivatives of 3,3'-bicarbazole have been synthesized through a catalyst-free C-N coupling between 9H,9'H-3,3'-bicarbazole and activated fluorobenzene derivatives, using a simple base like potassium carbonate in DMSO. researchgate.net This reaction proceeds via a nucleophilic aromatic substitution mechanism. Another approach involves using organic oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or chloranil for the oxidative C-C coupling of carbazoles, which can provide access to different bicarbazole regioisomers. researchgate.net
Synthesis of Positionally Isomeric Bicarbazoles and Regioselectivity Control
Controlling the position of the linkage between the two carbazole units is paramount for synthesizing a specific isomer like this compound. Regioselectivity in coupling reactions is often a significant challenge, especially in oxidative couplings where multiple reactive sites on the carbazole ring are available. researchgate.net
In transition metal-catalyzed cross-coupling reactions, regioselectivity is explicitly controlled by the starting materials. To synthesize this compound, one must start with a carbazole functionalized at the 2-position (e.g., 2-bromocarbazole) and another functionalized at the 3-position (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole). The coupling reaction will then exclusively form the 2,3'-linkage.
In direct oxidative couplings, regioselectivity is governed by the electronic properties of the carbazole nucleus and the steric hindrance of any existing substituents. researchgate.net The C-3, C-6, and N-9 positions of the carbazole ring are the most electron-rich and thus most susceptible to electrophilic attack or oxidative coupling. The C-1, C-2, C-4, C-5, C-7, and C-8 positions are less reactive. Therefore, without directing groups, oxidative coupling of unsubstituted carbazole tends to favor dimerization at the 3- and 6-positions, leading to 3,3'-, 3,6'-, and 6,6'-bicarbazoles. Achieving coupling at the 2-position requires specific synthetic design, often through pre-functionalization as seen in cross-coupling strategies.
Strategies for Achieving High Yield and Purity in this compound Synthesis
Achieving high yield and purity in the synthesis of this compound necessitates careful selection of the synthetic method and optimization of reaction conditions.
Cross-Coupling Reactions : For unsymmetrical bicarbazoles like the 2,3'-isomer, transition metal-catalyzed cross-coupling reactions generally offer the best combination of yield and regiocontrol. Optimizing Suzuki-Miyaura couplings often involves screening different palladium catalysts, ligands, bases, and solvent systems to maximize the conversion and minimize side reactions, such as deboronation of the boronic acid precursor. nih.gov
Reaction Conditions : Careful control of temperature, reaction time, and the stoichiometry of reagents is crucial. In many coupling reactions, an excess of one reagent may be used to drive the reaction to completion.
Purification : The purification of the final product is critical. Bicarbazole isomers can have similar physical properties, making separation difficult. Common purification techniques include column chromatography on silica gel and recrystallization from appropriate solvents to obtain the desired isomer in high purity.
By employing regioselective cross-coupling strategies and meticulously optimizing the reaction and purification protocols, this compound can be synthesized efficiently for further study and application.
Advanced Derivatization and Functionalization Strategies of 2,3 Bicarbazole
N-Substitution Pathways for Tailoring 2,3'-Bicarbazole Properties
The nitrogen atoms of the two carbazole (B46965) units in this compound are primary sites for chemical modification. Functionalization at these positions significantly impacts the solubility, electronic structure, and solid-state morphology of the resulting molecules.
The substitution of hydrogen atoms at the N(9) and N(9') positions with alkyl or aryl groups is a fundamental strategy to modulate the properties of the bicarbazole core. These reactions not only prevent undesirable N-H reactivity but also introduce new functionalities.
Alkylation: N-alkylation can be achieved through various methods, including reactions with alkyl halides under basic conditions. Microwave-assisted synthesis has emerged as a rapid and efficient method for the N-alkylation of carbazoles, often providing high yields in a solvent-free environment. researchgate.net This approach offers a green chemistry alternative to conventional heating methods. researchgate.net
Arylation: N-arylation introduces aromatic substituents, which can significantly alter the electronic properties and extend the π-conjugation of the bicarbazole system. Common methods for N-arylation include copper-catalyzed Ullmann coupling and palladium-catalyzed Buchwald-Hartwig amination. mdpi.comnih.gov For instance, 3,3'-bicarbazole has been successfully N-arylated with substituted iodobenzenes via Ullmann coupling to yield molecules like 9,9′-di-4-t-butylphenyl-9H,9′H-3,3′-bicarbazole. mdpi.com The choice of catalyst and ligand is critical and often depends on the electronic nature of the substrates. cmu.edu For example, bulky, electron-rich phosphine ligands are effective in palladium-catalyzed N-arylation of indoles with various aryl halides. organic-chemistry.org
| Reaction Type | Typical Reagents | Catalyst/Conditions | Key Advantages | Reference Example |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halides (e.g., R-Br, R-I) | Base (e.g., K₂CO₃), Microwave Irradiation | High yields, short reaction times, solvent-free options. researchgate.net | Reaction of carbazole with alkyl halides adsorbed on potassium carbonate. researchgate.net |
| N-Arylation (Ullmann Coupling) | Aryl Iodides (e.g., Ar-I) | Copper catalyst, Base | Effective for creating N-aryl bonds. | Synthesis of BCz-tBuPh from 3,3'-bicarbazole and t-butyl-iodobenzene. mdpi.com |
| N-Arylation (Buchwald-Hartwig) | Aryl Halides (e.g., Ar-Br, Ar-Cl) | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., BINAP, Xantphos) | High functional group tolerance, applicable to a wide range of aryl halides. cmu.eduorganic-chemistry.org | Two-step synthesis of unsymmetrical alkyldiarylamines. cmu.edu |
By selecting aryl groups with specific electronic characteristics for N-arylation, the optoelectronic properties of the this compound core can be precisely controlled. Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the N-phenyl substituents modulates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Electron-Donating Groups (EDGs): Groups such as alkyl or alkoxy moieties raise the HOMO energy level, which can facilitate hole injection in electronic devices.
Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), nitro (-NO₂), or trifluoromethyl (-CF₃) lower the LUMO energy level, enhancing electron-accepting capabilities. mdpi.com
This strategy is fundamental in designing molecules with intramolecular charge transfer (ICT) characteristics. nih.gov In such systems, the electron-donating bicarbazole core and the electron-accepting N-substituents can lead to spatially separated HOMO and LUMO, which is a key feature for applications like thermally activated delayed fluorescence (TADF) emitters. nih.govnih.gov For example, in related carbazole-triazole derivatives, the HOMO is primarily located on the electron-donating carbazole unit, while the LUMO resides on the electron-accepting triazole moiety, demonstrating effective ICT. nih.gov
C-H Functionalization for Peripheral Modification of the Bicarbazole Core
Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying the periphery of aromatic cores, avoiding the need for pre-functionalized starting materials.
The carbazole nucleus has several C-H bonds with differing reactivity, making regioselective functionalization a significant challenge. nih.gov However, advances in catalysis have enabled precise modification at specific positions. The C-3, C-6, and C-9 positions are generally the most reactive sites on the carbazole skeleton. For a this compound, the C-6 and C-6' positions are particularly attractive targets for creating symmetrical, extended structures.
Transition metal catalysis, particularly with palladium, rhodium, and gold, plays a pivotal role in directing C-H activation. d-nb.infonih.gov Gold catalysts, for example, have shown a distinct ability to facilitate multiple C-H functionalization reactions on carbazole frameworks where other catalysts fail. d-nb.info This methodology allows for the introduction of various functional groups onto the bicarbazole skeleton with high selectivity. d-nb.info While specific examples for the 6,6'-positions of this compound are not extensively detailed, the principles derived from studies on other carbazole systems are directly applicable.
Extending the π-conjugation of the bicarbazole core is essential for tuning its absorption and emission properties, often leading to red-shifted spectra. rsc.org This can be achieved by using C-H functionalization to couple the bicarbazole unit with other π-conjugated systems.
Cross-coupling reactions, such as the Heck coupling, are suitable for this purpose. nih.gov For instance, a halogenated bicarbazole (produced via regioselective halogenation) could undergo a subsequent palladium-catalyzed Heck coupling to introduce vinyl groups, which can serve as building blocks for larger conjugated structures. nih.gov Another approach involves the direct C-H arylation to link other aromatic or heteroaromatic rings to the bicarbazole core. Ru(II)-catalyzed oxidative annulation represents an advanced strategy for creating π-extended polycyclic aromatic systems. rsc.org The introduction of sp³ carbons can disrupt π-conjugation, but specific structural arrangements, such as in twisted or rigid molecules, can maintain conjugation through space via homoconjugation. kyushu-u.ac.jp
Strategies for Multisite Derivatization and Scaffold Engineering
Combining N-substitution and multiple C-H functionalization reactions allows for the comprehensive engineering of the this compound scaffold. This multisite derivatization enables the construction of complex, three-dimensional architectures with tailored properties.
A powerful demonstration of this concept is the use of gold-catalyzed multiple carbene transfers to achieve multi-C-H functionalization. d-nb.info It has been shown that up to six carbene fragments can be introduced onto molecules containing multiple carbazole units. d-nb.info This strategy can be envisioned for this compound, where initial N-arylation provides solubility and tunes electronic properties, followed by multiple C-H functionalizations at the peripheral positions (e.g., C-6, C-6', C-1, C-8) to build up a larger, functional scaffold. Such an approach opens pathways to novel polycarbazole materials and complex molecular cages with potential applications in host-guest chemistry and advanced materials. d-nb.infokyushu-u.ac.jp
| Strategy | Specific Method | Resulting Modification | Impact on Properties |
|---|---|---|---|
| N-Substitution | N-Alkylation | Attachment of alkyl chains at N(9), N(9') | Improves solubility, prevents N-H reactivity. |
| N-Arylation with functional groups | Attachment of aryl groups with EDGs/EWGs | Tunes HOMO/LUMO levels, induces ICT, modifies electronic properties. nih.gov | |
| C-H Functionalization | Regioselective C-H activation | Introduction of functional groups at specific C-H bonds (e.g., 6,6') | Allows for precise peripheral modification and structural control. d-nb.info |
| Coupling with π-systems | Attachment of other aromatic/vinyl groups | Extends π-conjugation, red-shifts absorption/emission spectra. rsc.org | |
| Multisite Derivatization | Combination of N- and multi-C-H functionalization | Creates complex, 3D molecular scaffolds | Enables advanced scaffold engineering for novel materials. d-nb.info |
Derivatization for Polymerization and Macromolecular Architectures
The rigid and electronically active nature of the this compound scaffold makes it an attractive building block for the synthesis of advanced polymers and complex macromolecular structures. However, the parent bicarbazole molecule often exhibits poor solubility, hindering its processing and incorporation into functional materials. Consequently, derivatization is a critical step to enable polymerization and to control the properties of the resulting macromolecules. Strategies primarily focus on introducing solubilizing groups and installing reactive functionalities to facilitate various polymerization reactions.
The most common derivatization sites are the nitrogen atoms (N,N'-positions) of the two carbazole units. Attaching flexible alkyl chains, such as n-butyl, t-butyl, or 2-octyldodecyl groups, at these positions significantly enhances the solubility of the monomers in common organic solvents. mdpi.comnih.gov This is essential for solution-based processing techniques used in the fabrication of electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comnih.gov
Beyond improving solubility, derivatization is employed to introduce reactive handles for subsequent polymerization. Halogenation, particularly bromination, of the bicarbazole core creates monomers suitable for various transition metal-catalyzed cross-coupling reactions. These reactions are the cornerstone for constructing π-conjugated polymer backbones, which are crucial for charge transport in electronic devices. mdpi.com
Several polymerization methodologies are utilized to incorporate this compound derivatives into macromolecular architectures, leading to either linear or cross-linked network structures.
Key Polymerization Techniques:
Transition Metal-Catalyzed Cross-Coupling: Reactions such as Yamamoto, Suzuki, and Stille polycondensation are widely employed. mdpi.comacs.org These methods allow for the precise connection of bicarbazole-based monomers with other aromatic co-monomers. This approach is fundamental to creating donor-acceptor (D-A) type conjugated polymers, where the electron-rich bicarbazole unit can be paired with electron-deficient units (e.g., benzothiadiazole, benzobisoxazole) to tune the polymer's optical and electronic properties. mdpi.comrsc.orgnih.gov
Friedel-Crafts Alkylation: This method is used to create highly cross-linked networks, resulting in materials known as hypercrosslinked polymers (HCPs). researchgate.net By reacting bicarbazole derivatives with external cross-linkers in the presence of a Lewis acid catalyst, porous organic polymers (POPs) with high surface areas can be synthesized. researchgate.net
Oxidative Coupling: The bicarbazole unit itself can be formed via the oxidative coupling of carbazole monomers using reagents like iron(III) chloride (FeCl₃). mdpi.com This dimer can then be functionalized and used in subsequent polymerization steps.
These synthetic strategies give rise to diverse macromolecular architectures with tailored properties and applications. Linear conjugated polymers are primarily investigated for their charge-transporting capabilities in optoelectronic devices. nih.govmdpi.com In contrast, the three-dimensional, porous networks of conjugated microporous polymers (CMPs) and HCPs are explored for applications such as gas capture (e.g., CO₂ adsorption) and water purification due to their high porosity and thermal stability. acs.org
The table below summarizes examples of derivatized bicarbazole monomers and the polymerization methods used to create different macromolecular structures.
| Monomer/Building Block | Co-monomer / Cross-linker | Polymerization Method | Resulting Polymer Architecture |
| N,N'-dialkylated 3,3'-bicarbazole | Iodobenzenes with alkyl groups | Ullmann Coupling | Soluble Small Molecules (Hosts for OLEDs) |
| N,N'-Bicarbazole | Benzothiadiazole | Not Specified | π-conjugated Porous Organic Polymer (POP) |
| Brominated N,N'-Bicarbazole | Various di-boronic esters | Suzuki Polymerization | Conjugated Microporous Polymer (CMP) |
| N,N'-Bicarbazole | Not Specified | Yamamoto Polymerization | Conjugated Microporous Polymer (CMP) |
| Dicarbazole building blocks | FDA (Formaldehyde dimethyl acetal) | Friedel-Crafts Alkylation | Hypercrosslinked Polymer (HCP) |
| Benzobisoxazole (BBO) with thiophene spacers | Cyclopentadithiophene (CPDT) | Stille Polycondensation | Linear p-type Conjugated Polymer |
Theoretical and Computational Investigations of 2,3 Bicarbazole Systems
Quantum Chemical Methodologies for Bicarbazole Analysis
Quantum chemical methods provide powerful tools to probe the electronic states, geometries, and spectroscopic properties of molecules like 2,3'-bicarbazole. These methods allow researchers to predict and understand phenomena that are challenging to observe or measure directly through experiments.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Transitions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is specifically designed to calculate the electronic excitation energies and corresponding oscillator strengths, which are directly related to UV-Vis absorption spectra rsc.orgchemrxiv.orgktu.eduresearchgate.netrsc.orgep2-bayreuth.decdnsciencepub.com. By simulating vertical electronic transitions from the ground state to excited states, TD-DFT can predict the wavelengths of maximum absorption and the nature of these transitions (e.g., π→π* transitions) researchgate.netrsc.org. These calculations are crucial for understanding how the molecule interacts with light and for designing materials with specific optical properties. TD-DFT calculations often use the same functionals and basis sets as ground-state DFT calculations, such as B3LYP/6-31G(d) mdpi.comrsc.orgktu.edursc.orgep2-bayreuth.de. The analysis of excited states, including the first singlet (S1) and triplet (T1) states, provides insights into photophysical processes like fluorescence and phosphorescence chemrxiv.orgktu.eduep2-bayreuth.decdnsciencepub.comacs.org.
Configuration Interaction with Single Excitations (CIS) Methodologies
Configuration Interaction with Single Excitations (CIS) is another method used to calculate excited states. It is a simpler, often faster, but generally less accurate method compared to TD-DFT for predicting excitation energies wikipedia.orggaussian.comq-chem.comucsb.edu. CIS calculations involve constructing the excited state wavefunction as a linear combination of singly excited determinants derived from the ground-state wavefunction gaussian.comq-chem.comucsb.edu. While it can provide a qualitative understanding of excited states and electronic transitions, it may not capture electron correlation effects as effectively as TD-DFT, potentially leading to larger errors in excitation energies q-chem.comucsb.edu. Despite these limitations, CIS can be useful for exploring a larger number of excited states or for geometry optimizations of excited states, which are important for calculating adiabatic excitation energies cdnsciencepub.comgaussian.comq-chem.comucsb.edu.
Computational Elucidation of Electronic Structure and Orbital Interactions
Understanding the electronic structure of this compound involves analyzing the distribution and energies of its molecular orbitals, particularly the frontier molecular orbitals (FMOs), and characterizing charge transfer phenomena.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining a molecule's electronic and optical properties, including its ionization potential, electron affinity, and charge transport capabilities mdpi.comrsc.orgresearchgate.netmdpi.commdpi.comresearchgate.netscielo.org.mx. The energy difference between the HOMO and LUMO, known as the energy gap (Eg), is a fundamental parameter that dictates the molecule's electronic conductivity and its ability to absorb light mdpi.comscielo.org.mx. DFT calculations are routinely used to determine these FMO energy levels mdpi.comrsc.orgktu.edumdpi.commdpi.comresearchgate.netscielo.org.mx. For example, studies have reported HOMO-LUMO gaps for bicarbazole derivatives ranging from approximately 2.08 eV to 5.51 eV, depending on the specific functional and molecular modifications mdpi.commdpi.com. A smaller energy gap generally implies a greater ability to absorb lower-energy photons and potentially better charge transport properties mdpi.comscielo.org.mx.
Spectroscopic and Advanced Characterization Techniques for 2,3 Bicarbazole
Structural Elucidation Methodologies
Confirming the precise connectivity and spatial arrangement of atoms within a molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction (XRD) are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: This technique reveals the number of different types of protons in a molecule, their relative abundance (via integration), and their connectivity to neighboring protons (via spin-spin splitting). For 2,3'-Bicarbazole, ¹H NMR would be crucial for confirming the specific linkage between the two carbazole (B46965) units by analyzing the chemical shifts and coupling patterns of the aromatic protons, thereby distinguishing it from other positional isomers such as 3,3'-bicarbazole or 2,2'-bicarbazole. The presence of distinct proton environments arising from the asymmetric 2,3' linkage would be clearly discernible.
¹³C NMR Spectroscopy: Complementary to ¹H NMR, ¹³C NMR provides information about the carbon skeleton. The chemical shifts of carbon atoms are highly sensitive to their electronic environment, allowing for the identification of different types of carbon atoms (e.g., aromatic, quaternary, protonated) and confirming the proposed structure.
While specific NMR data for this compound is not detailed in the provided snippets, studies on other bicarbazole isomers demonstrate how NMR is used to assign specific proton and carbon signals to their respective positions within the molecule, confirming isomeric purity and structural integrity mdpi.comdoi.orgspiedigitallibrary.orgacs.orgresearchgate.netrsc.orgacs.org.
Mass Spectrometry (MS) is vital for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.
Molecular Weight Determination: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) mass analyzers allow for the precise measurement of the molecular ion's mass-to-charge ratio (m/z). This confirms the molecular formula of this compound.
Fragmentation Pattern Analysis: Upon ionization, molecules can fragment in characteristic ways. Analyzing these fragments helps in deducing the molecular structure. For bicarbazoles, fragmentation might involve cleavage of the bond connecting the two carbazole units or fragmentation within the carbazole rings themselves. Different isomers would be expected to exhibit distinct fragmentation pathways and relative abundances of fragment ions rsc.orgresearchgate.net.
Specific mass spectral data for this compound was not detailed in the provided snippets, but MS is a standard method for confirming the identity and purity of synthesized organic molecules, including various bicarbazole derivatives mdpi.comspiedigitallibrary.orgacs.orgrsc.org.
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
Powder XRD: This technique is used to identify crystalline phases and assess the degree of crystallinity in powdered samples.
While specific crystal structure data for this compound was not found in the provided snippets, studies on other bicarbazole isomers and related polycyclic aromatic compounds highlight the importance of XRD in understanding solid-state packing and molecular geometry mdpi.comacs.orgnsf.gov.
Optical and Photophysical Characterization Techniques
Understanding how a molecule interacts with light is crucial for applications in optoelectronics and photonics. UV-Visible absorption and Photoluminescence (PL) spectroscopy are key techniques for this.
UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule, typically involving the excitation of electrons from the ground state to higher energy excited states.
Electronic Transitions: In organic molecules like bicarbazoles, absorption in the UV-Vis region arises from π-π* and n-π* electronic transitions. π-π* transitions, involving delocalized π electrons, are generally strong and occur at lower energies (longer wavelengths), while n-π* transitions, involving non-bonding electrons, are typically weaker and occur at higher energies (shorter wavelengths).
Absorption Spectra: The absorption spectrum of this compound would reveal characteristic absorption maxima (λmax) corresponding to these electronic transitions. The extent of conjugation and the nature of substituents influence the position and intensity of these bands.
Studies on bicarbazole derivatives generally show strong absorption bands below 300 nm, attributed to π-π* transitions of the carbazole units, and weaker absorptions in the range of 330-370 nm, often assigned to n-π* transitions or transitions involving the extended conjugated system mdpi.comdoi.org. Differences in the dihedral angle between carbazole units in various isomers can lead to subtle shifts in these absorption bands due to variations in electronic interaction.
Photoluminescence (PL) spectroscopy measures the light emitted by a material after it has absorbed photons. This technique provides information about the excited state properties, including emission wavelengths, quantum yields, and lifetimes.
Emission Spectra: When a molecule absorbs light, its electrons are promoted to an excited state. As these electrons relax back to lower energy states, they can emit photons, resulting in fluorescence (fast emission) or phosphorescence (slower emission). The emission spectrum reveals the wavelengths of light emitted, which are typically at longer wavelengths than the absorption maxima due to energy loss through vibrational relaxation.
Quantum Yield and Lifetime: PL quantum yield quantifies the efficiency of the luminescence process, while lifetime measurements provide information about the excited state decay pathways.
Bicarbazole compounds are known to exhibit fluorescence, often with emission peaks in the blue-violet region of the spectrum doi.org. The specific emission characteristics, such as peak position and spectral shape (which can include vibronic features), are sensitive to the molecular structure, conjugation length, and the presence of intermolecular interactions like aggregation, which can lead to broadened or shifted emission bands mdpi.comspiedigitallibrary.org.
Investigation of Aggregation-Induced Emission Enhancement (AIEE)
Aggregation-Induced Emission Enhancement (AIEE) is a photophysical phenomenon where molecules exhibit enhanced fluorescence in the aggregated state compared to their dilute solution state. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. While direct AIEE data for the unsubstituted this compound is not extensively detailed in the provided literature, various carbazole-containing compounds and bicarbazole derivatives have been explored for AIEE or related aggregation-induced emission (AIE) properties. For instance, some carbazole derivatives, when functionalized with specific substituents or incorporated into certain molecular architectures, demonstrate tunable self-assembly and AIEE behavior researchgate.netbohrium.comnih.govrsc.orgresearchgate.netnih.gov. Studies have shown that the structural design, including the nature of substituents and the linkage between carbazole units, can significantly influence aggregation behavior and emission characteristics bohrium.comrsc.org. The suppression of π–π interactions through bulky substituents has been identified as a mechanism to promote AIEE in some carbazole-based systems bohrium.com.
Thermal and Electrochemical Characterization
The thermal and electrochemical properties of bicarbazole derivatives are crucial for determining their stability, processability, and suitability for electronic device applications.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Assessment
Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of compounds by measuring their weight loss as a function of temperature. Bicarbazole derivatives generally exhibit high thermal stability, a prerequisite for materials used in organic electronics which often operate at elevated temperatures.
BCz-nBuPh and BCz-tBuPh: These derivatives show good thermal stability, with decomposition temperatures (Td) of 410 °C and 423 °C, respectively, remaining stable up to 400 °C mdpi.com.
BCzPh: Thermogravimetric analysis (TGA) indicates a decomposition temperature (Td) of 340 °C for BCzPh ossila.com. Other studies report Td values exceeding 400 °C for BCzPh derivatives .
Other Bicarbazole Derivatives: Various other bicarbazole-based compounds have demonstrated high thermal stability, with decomposition temperatures (Td) often reported above 350 °C, and in some cases exceeding 450 °C researchgate.netnih.govpreprints.orgnih.gov. For example, DB37 has a Td of 406 °C, DB41 at 374 °C, and DB44 at 389 °C preprints.orgnih.gov.
Differential Scanning Calorimetry (DSC) for Phase Transition Studies
Differential Scanning Calorimetry (DSC) is used to identify phase transitions such as melting points (Tm) and glass transition temperatures (Tg). These parameters are critical for understanding material morphology, processability, and film-forming capabilities.
BCz-nBuPh and BCz-tBuPh: BCz-nBuPh exhibits a melting point (Tm) of 146 °C and a glass transition temperature (Tg) of 58 °C. In contrast, BCz-tBuPh shows a significantly higher Tm of 295 °C and Tg of 136 °C mdpi.com.
BCzPh: This derivative has a reported Tg of 100 °C ossila.com.
Other Bicarbazole Derivatives: A range of Tg values have been reported for other bicarbazole derivatives, influenced by their specific substituents. For example, Tg values of 132 °C, 163 °C, and 141 °C were observed for compounds 5a, 6a, and 6b, respectively spiedigitallibrary.org. Other derivatives like DB13 and DB34 showed Tg of 154 °C, DB43 at 125 °C, and DB24 at 82 °C nih.gov. Some carbazole derivatives have also shown high Tg values, such as 182 °C and 180 °C researchgate.net.
Cyclic Voltammetry (CV) for Redox Behavior Analysis
Cyclic Voltammetry (CV) is a primary technique for determining the electrochemical properties of organic materials, including their ionization potentials (IP) and electron affinities (EA), which correspond to HOMO and LUMO energy levels, respectively. These energy levels are vital for charge injection and transport in electronic devices.
BCz-nBuPh and BCz-tBuPh: The ionization potential (IP) energy levels for both BCz-nBuPh and BCz-tBuPh were estimated to be 5.55 eV, calculated using the onset oxidation potential versus the ferrocene/ferrocenium redox potential mdpi.com.
BCzPh: For BCzPh, the HOMO level is reported at 5.67 eV and the LUMO level at 2.3 eV, indicating its electron-rich nature and suitability as a host material ossila.com.
Other Bicarbazole Derivatives: Studies on various bicarbazole derivatives have reported HOMO levels ranging from -5.13 eV to -5.67 eV and LUMO levels from -2.3 eV to -3.61 eV ossila.comspiedigitallibrary.orgosti.gov. For instance, the 99CZ-8F molecule exhibited calculated HOMO and LUMO energies of -5.88 eV and -3.61 eV, respectively, which agreed with CV measurements osti.gov. The ionization potential (If) levels for some derivatives were found to be between -5.19 and -5.13 eV, with electron affinity (EAf) levels ranging from -2.44 to -2.38 eV spiedigitallibrary.org.
Advanced Spectroscopic Methods for Mechanistic Insights
Advanced spectroscopic techniques, particularly time-resolved spectroscopy, provide critical insights into the excited-state dynamics of bicarbazole compounds, elucidating mechanisms of charge transfer, energy transfer, and relaxation pathways.
Time-Resolved Absorption and Emission Spectroscopy: These techniques are instrumental in tracking the evolution of excited states over femtosecond to nanosecond timescales. Studies on various carbazole-containing systems have revealed features of excited-state absorption and decay kinetics, providing evidence for charge-transfer (CT) character in excited states researchgate.netacs.orgnih.gov. For example, time-resolved absorption spectroscopy can identify excited-state absorption features that persist for nanoseconds, mirroring the absorption peaks of the species' cation, thereby confirming the charge-transfer nature of the excited state researchgate.net.
Femtosecond-Mid-Infrared (fs-mid-IR) Transient Absorption Spectroscopy: This method allows for the study of excited-state structural dynamics by monitoring specific vibrational marker modes. It has been used to confirm ultrafast charge transfer from a donor moiety to an acceptor molecule, providing direct structural evidence of excited-state aggregate formation and charge transfer processes acs.org.
Global Target Analysis: Combining time-resolved spectroscopy with global target analysis helps to deconvolve complex kinetic processes, such as intersystem crossing (ISC) rates and singlet relaxation rates, offering a deeper understanding of the excited-state population dynamics researchgate.net. Such analyses are crucial for understanding phenomena like thermally activated delayed fluorescence (TADF).
These characterization techniques collectively provide a comprehensive understanding of the photophysical, thermal, and electrochemical properties of bicarbazole derivatives, guiding the design of next-generation organic electronic materials.
Mechanistic Studies of Reactions Involving 2,3 Bicarbazole
Elucidation of Carbon-Carbon Bond Formation Mechanisms
The formation of the crucial carbon-carbon bond to create bicarbazole structures, including the 2,3'-isomer, is primarily achieved through mechanisms such as oxidative coupling and transition-metal-catalyzed C-H bond functionalization.
Oxidative Coupling: A prominent mechanism for the synthesis of bicarbazoles is the oxidative C-C coupling of carbazole (B46965) precursors. This process can be conducted in the presence of metal-free organic oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org Mechanistic studies based on UV-vis-NIR absorption and EPR spectroscopy have provided evidence for a mechanism that proceeds through a carbazole radical cation intermediate. acs.org The reaction is initiated by a single electron transfer (SET) from the electron-rich carbazole to the oxidant, forming the radical cation. uni-mainz.de This reactive intermediate then undergoes coupling to form the bicarbazole structure. The regioselectivity of this coupling (e.g., formation of 3,3'- vs. 1,3'-bicarbazoles) is influenced by the steric and electronic properties of substituents on the carbazole ring. acs.org Iron(III)-catalyzed oxidative coupling has also been employed, particularly for hydroxycarbazole precursors, to synthesize various bicarbazole alkaloids. nih.gov
C-H Bond Functionalization: Transition metal-mediated C-H bond functionalization offers another powerful route for C-C bond formation. This strategy avoids the need for pre-functionalized starting materials, making it a more atom-economical approach. nih.gov The general mechanism often involves the use of a directing group on the carbazole substrate to achieve site-selectivity. The key steps typically include: chim.it
Regioselective Cyclometallation: A transition metal catalyst (e.g., based on Rhodium or Palladium) coordinates to the directing group, enabling a regioselective C-H bond activation at a specific position (e.g., the C1 position) to form a metallacycle intermediate. chim.it
Coordination/Oxidative Addition: The coupling partner coordinates to the metal center. chim.it
Reductive Elimination: The final C-C bond is formed through reductive elimination, which releases the functionalized bicarbazole product and regenerates the active catalyst. chim.it
This directing-group-assisted approach allows for the precise construction of complex carbazole-containing molecules. chim.it
Investigation of Acid/Base-Regulated Electron Transfer Disproportionation
The phenomenon of acid/base-regulated electron transfer disproportionation has been discovered and mechanistically elucidated in bicarbazole systems, specifically for N-N linked bicarbazole (BC) derivatives rather than C-C linked isomers like 2,3'-bicarbazole. researchgate.netresearchgate.net While this mechanism does not directly apply to this compound, it is a significant finding within the broader class of bicarbazole compounds.
In studies on N-N linked bicarbazoles, the addition of an acid stimulus triggers an electron transfer disproportionation reaction, resulting in the formation of stable radical cations and reduced species. researchgate.net The proposed mechanism involves several key steps:
Acid-Triggered Bond Cleavage: The process is initiated by an acid-triggered cleavage of the N-N bond. researchgate.netresearchgate.net
Formation of a Biradical Intermediate: This bond cleavage generates a biradical intermediate. researchgate.net
Electron Transfer: The biradical intermediate acts as a two-electron acceptor, undergoing electron transfer reactions with two equivalents of the parent N-N linked bicarbazole. researchgate.netresearchgate.net
Product Formation: This electron transfer yields two equivalents of the stable radical cation and one equivalent of the reduced species. researchgate.net
This reaction is made possible by the ability of the molecules to act as multi-electron donors and acceptors, the high stability of the resulting radical species, and the efficient switching mechanism provided by the acid-regulated N-N bond cleavage and formation. rsc.org For some related compounds, this disproportionation reaction has been shown to be highly reversible through neutralization with a base, which facilitates back electron transfer and N-N bond reformation. researchgate.netrsc.org
Study of Radical Species and Radical Cation Stability
Bicarbazole derivatives are known to form exceptionally stable radical cations upon oxidation. researchgate.netnih.gov These species have been identified as key intermediates in synthetic reactions and have been studied for their unique magnetic and photothermal properties. acs.orgresearchgate.net
The formation of these radical cations can be achieved through single-electron oxidation. researchgate.net Their remarkable stability is attributed to a combination of structural and electronic factors:
Spin Delocalization: The unpaired electron (spin) is extensively delocalized over the large π-conjugated system of the two carbazole moieties, which significantly lowers its energy and reactivity. researchgate.net
Steric Protection: Bulky substituents, often placed at the para-positions relative to the linking bond, can sterically hinder the radical center from reacting with other molecules or abstracting protons. researchgate.net
Frontier Orbital Inversion: In some cases, a phenomenon known as SOMO-HOMO inversion (SHI) can occur, where the singly occupied molecular orbital (SOMO) is lower in energy than the highest doubly occupied molecular orbital (HOMO). This unusual electronic configuration is believed to shield the electron in the SOMO, further enhancing the radical's stability. researchgate.net
The stability of these radical cations is not merely theoretical. Studies on macrocyclic compounds constructed from axially chiral 4,4'-bicarbazole units, known as corral[n]bicarbazoles, have demonstrated the generation of mono- and polyradical cations with exceptional air stability. nih.gov
| Compound Type | Radical Species | Observed Stability | Reference |
|---|---|---|---|
| Corral[n]bicarbazole | Mono- and Polyradical Cations | Exceptional air stability with half-lives up to five days | nih.gov |
Analysis of Intramolecular Cyclization and Rearrangement Mechanisms (e.g., SRN1 reactions)
The formation and rearrangement of bicarbazole frameworks can proceed through several mechanistic pathways, including intramolecular cyclizations and radical-nucleophilic aromatic substitution (SRN1) reactions.
Intramolecular Cyclization: Intramolecular cyclization reactions are used to construct fused polycyclic systems containing the carbazole core. For instance, acid-promoted Friedel-Crafts-type intramolecular cyclization can be used as a key step in the synthesis of complex polycyclic aromatic hydrocarbons derived from bicarbazole precursors. nih.gov In biosynthetic pathways, the carbazole skeleton can be formed via an oxidative cyclization mechanism catalyzed by specific enzymes. nih.gov These reactions typically involve the formation of a new C-C bond within a single molecule to create a new ring system.
SRN1 Mechanism: The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a chain reaction pathway for nucleophilic aromatic substitution that proceeds through a free radical intermediate. Unlike traditional SNAr reactions, it does not require strong electron-withdrawing groups on the aromatic ring. wikipedia.org This mechanism is relevant for the formation of C-C bonds between aryl units, such as in the synthesis of bicarbazoles from appropriately substituted precursors. The process involves a distinct set of steps. wikipedia.orgdalalinstitute.com
| Step | Description | Reference |
|---|---|---|
| Initiation | An aryl halide accepts an electron from an initiator (e.g., photochemical, electrochemical) to form a radical anion. | wikipedia.orgscienceinfo.com |
| Propagation 1 | The radical anion intermediate collapses, ejecting the halide anion to form a highly reactive aryl radical. | wikipedia.org |
| Propagation 2 | The aryl radical reacts with a nucleophile (e.g., an enolate or another carbanion) to form a new radical anion. | wikipedia.org |
| Propagation 3 | The newly formed radical anion transfers its electron to another molecule of the starting aryl halide, forming the substituted product and propagating the chain. | wikipedia.org |
| Termination | The aryl radical may abstract a proton from the solvent or react with a radical scavenger, terminating the chain. | wikipedia.org |
This radical-based pathway provides a powerful method for creating C-C bonds in aromatic systems under conditions different from those of traditional polar or organometallic reactions. nptel.ac.in
Applications of 2,3 Bicarbazole in Advanced Materials Science and Organic Electronics
Organic Light-Emitting Diodes (OLEDs) and Phosphorescent OLEDs (PHOLEDs)
Bicarbazole derivatives have found extensive application in OLED and PHOLED technologies, primarily serving as host materials due to their inherent stability and charge transport capabilities. Their structural versatility allows for fine-tuning of electronic and optical properties, enabling optimized device performance.
Role as Host Materials and Emissive Layers
3,3'-Bicarbazole serves as a foundational structure for designing effective host materials in OLEDs and PHOLEDs chemicalbook.com. The inherent thermal, morphological, chemical, and environmental stability of bicarbazole-based compounds makes them ideal candidates for these applications, contributing to improved device efficiency and longevity chemicalbook.com.
Structural isomers based on 3,3'-bicarbazole, such as 9,9'-Di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-nBuPh) and 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh), have been developed for solution-processed OLEDs. These derivatives exhibit improved solubility and film-forming properties mdpi.com. In green phosphorescent OLEDs, a device utilizing BCz-tBuPh as the host achieved a high maximum current efficiency of 43.1 cd/A and a power efficiency of 40.0 lm/W, outperforming a similar device with BCz-nBuPh as the host mdpi.com. Furthermore, triphenylsilyl-substituted 3,3'-bicarbazole has been identified as a potent phosphorescent host material, demonstrating performance competitive with established hosts like mCP ossila.com.
Development of Thermally Activated Delayed Fluorescence (TADF) Emitters and Hosts
Bicarbazole structures are also integral to the development of Thermally Activated Delayed Fluorescence (TADF) emitters and host materials ossila.com. The unique electronic properties of bicarbazole derivatives allow for the design of molecules that efficiently harvest both singlet and triplet excitons, leading to high internal quantum efficiencies ktu.edu.
The compound BCzT, specifically 9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9'-phenyl-9H,9'H-3,3'-bicarbazole, has been employed as a TADF emitter, achieving an impressive luminescence quantum yield of 95.6% when incorporated into a host layer acs.org. Additionally, twisted donor-acceptor-donor (D-A-D) derivatives, which combine bicarbazole as an electron donor with benzophenone (B1666685) as an electron acceptor, are being explored as blue TADF emitters mdpi.comnih.gov. These materials exhibit high photoluminescence quantum yields (PLQY) of up to 75.5% and favorable energy level alignments crucial for TADF operation mdpi.comnih.gov. The derivative 4-(9'-{2-ethylhexyl}-[3,3']-bicarbazol-9-yl)benzophenone, in particular, has demonstrated superior performance as a blue TADF emitter nih.gov. The naphthalimide derivative BCz-NI, functionalized with an N,N′-bicarbazole donor group, exhibits hybridized local and charge-transfer state characteristics, enabling it to function as a blue light emitter and contribute to warm white light emission in OLEDs through exciplex formation researchgate.net.
Strategies for Enhancing Device Performance and Stability in OLEDs
The inherent properties of bicarbazole derivatives offer several strategies for enhancing OLED device performance and stability. The high glass transition temperature (Tg) of BCzPh, reported as 100 °C, along with its high decomposition temperature (340 °C via TGA), contributes significantly to the thermal and morphological stability of thin films, which are critical for long-term device operation noctiluca.euossila.com.
The structural design of BCzPh, with carbazole (B46965) units linked at the 3 and 3'-positions, helps to mitigate host-host aggregation and subsequent excimer formation, thereby maintaining device efficiency ossila.com. Furthermore, the incorporation of alkyl side chains, as seen in BCz-nBuPh and BCz-tBuPh, enhances the solubility of these materials, facilitating solution-based processing techniques and improving film uniformity mdpi.com. The use of bicarbazole as a core structure in host materials provides excellent thermal, morphological, chemical, and environmental stability, which are fundamental for robust and long-lasting OLED devices chemicalbook.com. For instance, SFBCz, utilized as an exciplex-forming host, has demonstrated remarkable operational stability, with a T80 lifetime exceeding 8200 hours at 1000 cd m⁻² ossila.com.
Organic Photovoltaic Cells (OPVs) and Perovskite Solar Cells (PSCs)
In the realm of organic photovoltaics, particularly perovskite solar cells (PSCs), bicarbazole derivatives are gaining prominence as efficient hole transport materials (HTMs) and as components in non-fullerene electron acceptors.
Utilization as Hole Transport Materials (HTMs)
Bicarbazole-based compounds are being actively investigated as dopant-free hole transport materials (HTMs) for perovskite solar cells (PSCs) mdpi.commdpi.comnih.gov. This research aims to overcome the limitations associated with commonly used HTMs like spiro-OMeTAD, which often require dopants that can degrade the perovskite layer and compromise device stability mdpi.commdpi.comnih.gov.
Several novel N,N′-bicarbazole-based HTMs have been designed and computationally analyzed, demonstrating potential for enhanced power conversion efficiency (PCE) mdpi.commdpi.comnih.gov. For example, molecule B6 within this series exhibited strong absorption and a favorable optical band gap mdpi.com. More concretely, 3,3'-bicarbazole-based HTMs, such as NP-BC, NBP-BC, and PNP-BC, synthesized via metal-free oxidative coupling, have been successfully integrated into PSC devices researchgate.net. When NP-BC was used as a dopant-free HTM in a p-i-n perovskite solar cell structure with NiOx as an interfacial layer, it achieved a remarkable PCE of nearly 20% (Jsc = 22.38 mA cm⁻², Voc = 1.09 V, FF = 79.9%) researchgate.net. This device also exhibited excellent stability, retaining over 90% of its initial PCE after 1000 hours researchgate.net. Another carbazole-based spiro[fluorene-9,9'-xanthene] (B3069175) derivative, SFXDAnCBZ, served as an HTM in PSCs and achieved a PCE of 20.87%, comparable to the benchmark spiro-OMeTAD researchgate.net. The bicarbazole backbone's contribution to improved charge transfer and favorable film morphology is key to these advancements mdpi.commdpi.comnih.govresearchgate.net.
Application as Electron Acceptor Materials in Nonfullerene Devices
Bicarbazole units also serve as central structural components in non-fullerene electron acceptors (NFAs) for organic solar cells (OSCs) rsc.orgosti.gov. A notable example is the 3D nonfullerene electron acceptor, 99CZ-8F, featuring a 9,9'-bicarbazole (B186256) backbone. This NFA exhibits strong absorption in the visible to near-infrared region (500–800 nm) and, when paired with a suitable donor material like PM6 and optimized film morphology, has yielded a power conversion efficiency (PCE) of 6.6 ± 0.1% in organic solar cells osti.gov. Another NFA, N7, which incorporates a central carbazole unit with terminal diketopyrrolopyrrole functionalities, demonstrates excellent solubility and thermal stability. When tested in bulk-heterojunction devices with poly(3-hexylthiophene), N7 achieved a PCE of 2.30% and a high open-circuit voltage of 1.17 V rsc.org.
Energy Storage Applications
Utilisation in Covalent Organic Frameworks (COFs) for Energy Storage
Bicarbazole units have been integrated into the design of Covalent Organic Frameworks (COFs) for energy storage applications, primarily as electrode materials. One notable study describes the development of crystalline porous COFs using bicarbazole as a monomer, leading to materials like Cz-COF1 and Cz-COF2. These frameworks are investigated for their potential in energy storage devices, such as Lithium-Organic Batteries (LOBs). For instance, Cz-COF1, when employed as an anode material in LOBs, demonstrated a specific capacity of 628 mAh g⁻¹ at a current density of 100 mA g⁻¹. While this research highlights the potential of bicarbazole-based COFs in energy storage, it's important to note that the specific precursor mentioned in this context is a derivative of 9,9'-bicarbazole, indicating that research is exploring various bicarbazole isomers and their derivatives for optimizing performance in energy storage devices. Further investigation into the specific role and performance of the 2,3'-bicarbazole isomer in COFs for energy storage is an active area of materials science research.
| Material Type | Application | Specific Capacity (mAh g⁻¹) | Current Density (mA g⁻¹) | Reference |
| Cz-COF1 (Bicarbazole-based) | Anode for LOBs | 628 | 100 | researchgate.net |
Photocatalysis for Chemical Transformations (e.g., H2O2 generation)
Bicarbazole-based Covalent Organic Frameworks (COFs) have shown significant promise as efficient photocatalysts for chemical transformations, particularly for the production of hydrogen peroxide (H₂O₂) from oxygen and water. These metal-free photocatalysts, often incorporating bicarbazole units (BCTB) as electron donors and other heterocyclic units like thiazole (B1198619) (BT) or triazine (TAPT) as electron acceptors, leverage their unique porous structures and electronic properties to facilitate the catalytic process.
Research has demonstrated that these 3D bicarbazole-based COFs can achieve high H₂O₂ production rates via a direct two-electron oxygen reduction reaction (2e⁻ ORR) mechanism, often described as a Yeager-type pathway. This process is enhanced by suppressing the formation of detrimental superoxide (B77818) radicals (•O₂⁻) and efficiently consuming photoexcited holes (h⁺) through a carefully designed two-phase system. For example, COF-BCTB-BT has exhibited a high H₂O₂ production rate of approximately 33.2 mmol g⁻¹ h⁻¹ in a water phase. Under optimized conditions, such as those employed with COF-BCTB-BT and COF-BCTB-TAPT, production rates can reach up to 82.6 mmol g⁻¹ h⁻¹ and 67.0 mmol g⁻¹ h⁻¹, respectively. Another bicarbazole-based COF, JUC-675, has reported an impressive H₂O₂ production rate of 22.8 mmol g⁻¹ h⁻¹ with an apparent quantum yield (AQY) of 15.7% and a solar-to-chemical conversion efficiency (SCC) of 1.09%. These findings underscore the potential of bicarbazole-based COFs in sustainable chemical synthesis.
| COF Type | Application | H₂O₂ Production Rate (mmol g⁻¹ h⁻¹) | Apparent Quantum Yield (AQY) (%) | Solar-to-Chemical Conversion Efficiency (SCC) (%) | Reference |
| COF-BCTB-BT | H₂O₂ Generation | ~33.2 | N/A | N/A | nih.govablesci.comacs.org |
| COF-BCTB-BT (Optimized) | H₂O₂ Generation | ~82.6 | N/A | N/A | acs.org |
| COF-BCTB-TAPT (Optimized) | H₂O₂ Generation | ~67.0 | N/A | N/A | acs.org |
| JUC-675 | H₂O₂ Generation | 22.8 | 15.7 | 1.09 | researchgate.net |
Gas Capture and Adsorption Applications (e.g., CO2 capture)
Bicarbazole derivatives, particularly N,N'-Bicarbazole, serve as effective building blocks for the synthesis of Conjugated Microporous Polymers (CMPs). These porous materials are engineered for applications in gas capture and adsorption, with a notable focus on carbon dioxide (CO₂) capture. CMPs synthesized using N,N'-Bicarbazole exhibit desirable characteristics such as high surface area, good thermal stability, and a well-defined microporous structure, which are crucial for efficient gas adsorption.
Studies have shown that bicarbazole-based CMPs can achieve significant CO₂ adsorption capacities. For example, CMPs derived from N,N'-Bicarbazole via Yamamoto polymerization have demonstrated CO₂ adsorption capacities in the range of 92.3-93.5 mg/g. These capacities are comparable to other advanced porous materials used for CO₂ capture. The porous nature and the presence of specific functional groups within these polymers contribute to their affinity for CO₂ molecules, making them promising candidates for environmental applications such as carbon capture technologies.
| Material Type | Application | CO₂ Adsorption Capacity (mg/g) | Conditions (Temperature, Pressure) | Reference |
| N,N'-Bicarbazole-based CMPs | CO₂ Capture | 92.3 - 93.5 | Typically 298 K, 1 bar | researchgate.net |
Compound List:
this compound
N,N'-Bicarbazole
Bicarbazole
Bicarbazole-based Covalent Organic Frameworks (COFs)
COF-BCTB-BT
COF-BCTB-TAPT
JUC-675
Cz-COF1
Cz-COF2
Bicarbazole-based Conjugated Microporous Polymers (CMPs)
Supramolecular Chemistry and Self Assembly of Bicarbazole Architectures
Role of Intermolecular Interactions (e.g., π-π Stacking) in Material Organization
Intermolecular interactions, particularly π-π stacking, are fundamental to the organization of organic molecules into supramolecular assemblies and functional materials. Studies on related bicarbazole isomers suggest that the specific linkage position significantly impacts these interactions. For 2,2'-Bicarbazole, it is hypothesized that the linkage promotes π-π stacking, similar to observations in 3,3'-Bicarbazole, which is crucial for charge mobility in optoelectronic devices vulcanchem.com. While direct crystallographic data for 2,3'-Bicarbazole and its self-assembled structures are not widely reported, the extended π-conjugation inherent in the bicarbazole system suggests that π-π stacking interactions would likely play a significant role in organizing these molecules in solid-state films or crystalline materials. The 2,3'-linkage may introduce a specific dihedral angle between the carbazole (B46965) units, influencing the efficiency and geometry of π-π stacking, thereby affecting material organization and properties.
Formation and Characterization of Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. While bicarbazole units, particularly those functionalized with reactive groups like nitriles or halogens, serve as effective monomers for COF synthesis, specific examples utilizing the this compound isomer are not extensively documented in the literature. Research has primarily focused on N,N'-bicarbazole and 3,3',6,6'-tetrabromo-9,9'-bicarbazole (B8196210) as precursors for COFs used in gas capture and energy storage ossila.comacs.orgdoi.org. The synthesis of this compound-based COFs would likely involve functionalizing the 2,3'-linked bicarbazole core with appropriate linking groups (e.g., aldehydes, amines, boronic acids) to facilitate framework formation through reactions like Schiff-base condensation or Suzuki coupling. Characterization would typically involve techniques such as Powder X-ray Diffraction (PXRD) for structural analysis, gas adsorption (e.g., N2 at 77 K) for porosity, and thermogravimetric analysis (TGA) for thermal stability.
Exploration of Hydrogen-Bonded Organic Frameworks (HOFs)
Hydrogen-Bonded Organic Frameworks (HOFs) are crystalline porous materials formed through the self-assembly of organic building blocks via non-covalent hydrogen bonding interactions. Similar to COFs, the direct exploration of this compound in HOF construction is limited in the reviewed literature. Studies on bicarbazole-containing HOFs often involve derivatives like tetracyano bicarbazoles or those with specific functional groups that promote hydrogen bonding acs.orgchinesechemsoc.org. The bicarbazole core itself can contribute to the structural rigidity and π-π stacking within HOFs, while specific functional groups on the this compound scaffold could be designed to participate in hydrogen bonding, thereby directing the formation of porous, crystalline architectures.
Exciplex Formation and its Exploitation in Device Performance
Exciplexes, formed by the interaction of an excited donor and an acceptor molecule, are crucial for achieving efficient emission in organic light-emitting diodes (OLEDs), particularly for white light emission and thermally activated delayed fluorescence (TADF). While the term "exciplex" is associated with bicarbazole derivatives in general, most research highlights the role of 3,3'-Bicarbazole derivatives as host materials that facilitate exciplex formation with emitters mdpi.comossila.com. The specific contribution of the this compound isomer to exciplex formation is not explicitly detailed. However, its structural features, including the linkage position and potential for π-π interactions, could influence the formation and properties of exciplexes if appropriately functionalized with electron-donating and electron-accepting moieties. The derivative 9-Phenyl-9H,9'H-2,3'-bicarbazole is noted for its potential in organic electronics due to its hole-transporting capabilities and thermal stability acs.orgchemimpex.com, properties that could be leveraged in exciplex-based devices.
Future Research Directions and Emerging Opportunities in 2,3 Bicarbazole Chemistry
Development of Novel Synthetic Pathways with Enhanced Sustainability
The pursuit of greener and more efficient synthetic methodologies is paramount in modern chemistry. For 2,3'-bicarbazole and its derivatives, future research will likely focus on developing synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. This includes exploring catalytic methods, such as transition metal-catalyzed cross-coupling reactions (e.g., palladium-catalyzed C-H activation) and metal-free oxidative coupling strategies, which have shown promise for carbazole (B46965) synthesis rsc.orgresearchgate.netresearcher.lifeeurekaselect.com. The development of one-pot reactions and microwave-assisted syntheses also offers pathways to increased efficiency and reduced reaction times. Furthermore, the utilization of renewable feedstocks and the design of synthetic processes that generate benign byproducts, such as water, align with the principles of sustainable chemistry and will be a key area of investigation rsc.org.
Advanced Computational Modeling for Predictive Materials Design
Computational chemistry, particularly Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), plays a crucial role in understanding and predicting the electronic, optical, and charge transport properties of organic molecules nih.govmdpi.comacs.orgwhiterose.ac.ukaimspress.comekb.egdiva-portal.orgsigmaaldrich.com. Future research will leverage these advanced computational tools to design novel this compound derivatives with tailored properties. By simulating molecular geometries, frontier molecular orbitals (HOMO-LUMO gaps), absorption spectra, and charge transfer characteristics, researchers can predict material performance before experimental synthesis, thereby accelerating the discovery process. Studies focusing on molecular packing, intermolecular interactions, and the impact of substituents on electronic band structures will be vital for designing materials with optimized performance for specific applications like perovskite solar cells nih.govmdpi.comwhiterose.ac.uk.
Exploration of Chiral Bicarbazole Derivatives and Their Applications
The introduction of chirality into organic molecules can unlock unique functionalities, particularly in areas like asymmetric catalysis, chiral recognition, and circularly polarized luminescence. Research into chiral this compound derivatives is an emerging frontier dgist.ac.krresearchgate.netnih.govacs.org. Developing enantioselective synthetic strategies, such as those employing chiral catalysts or desymmetrization techniques, will be key to accessing these chiral scaffolds. The investigation of atropisomers, where chirality arises from restricted rotation around a single bond, is particularly relevant for bicarbazole systems researchgate.netnih.govacs.orgnsf.govsnnu.edu.cn. Such chiral derivatives could find applications as chiral ligands in asymmetric catalysis or as components in advanced optoelectronic devices that utilize circularly polarized light.
Integration of this compound in Hybrid Organic-Inorganic Systems
Hybrid organic-inorganic materials, such as perovskite solar cells and metal-organic frameworks (MOFs), offer synergistic properties that combine the advantages of both organic and inorganic components. This compound derivatives are increasingly being explored for integration into these systems. In perovskite solar cells (PSCs), bicarbazole-based molecules are being developed as dopant-free hole transport materials (HTMs), aiming to improve efficiency and stability by overcoming the limitations of traditional dopants nih.govmdpi.comfigshare.comresearchgate.netossila.commdpi.comrsc.org. Their ability to form ordered structures and facilitate charge transport makes them attractive candidates. In MOFs, carbazole-based ligands can impart desirable photophysical properties, making them suitable for applications such as fluorescent sensors mdpi.comnih.govnih.govresearchgate.netescholarship.org. Future work will focus on designing bicarbazole-containing linkers for MOFs with tailored porosity and functionality, as well as optimizing bicarbazole HTMs for enhanced performance and longevity in PSCs.
Addressing Stability and Longevity Challenges in Bicarbazole-Based Devices
While carbazole derivatives, including bicarbazoles, offer excellent electronic properties, the long-term stability and operational longevity of devices incorporating these materials remain critical challenges. Degradation mechanisms, often initiated by excitons, polarons, or ambient factors like moisture and oxygen, need to be thoroughly understood and mitigated mdpi.comacs.orgacs.orgresearchgate.netacs.org. Research efforts will focus on identifying specific degradation pathways in bicarbazole-based devices, such as bond cleavage or morphological changes, and developing strategies to enhance stability. This could involve molecular design to increase intrinsic stability, the use of protective encapsulation layers, or the development of more robust device architectures. For instance, incorporating heteroatoms or designing molecules with higher glass transition temperatures (Tg) can improve thermal and morphological stability nih.govmdpi.com. Understanding and mitigating exciton-polaron interactions, which can lead to material degradation in organic light-emitting diodes (OLEDs), is also a key area for future research acs.orgacs.orgresearchgate.netcapes.gov.br.
Innovative Applications Beyond Current Paradigms in Materials Science
Beyond established applications in OLEDs and solar cells, this compound chemistry holds potential for innovative uses in emerging areas of materials science. Its inherent fluorescence and charge-transporting capabilities suggest applications in sensing, where bicarbazole-based materials could be developed for detecting specific analytes, including explosives or biomolecules smolecule.com. Furthermore, the catalytic properties of carbazole derivatives, including their potential use in metal-free oxidative coupling reactions, hint at future roles in catalysis rsc.orgresearchgate.net. Exploring bicarbazole structures in the context of covalent organic frameworks (COFs) for gas adsorption or separation also represents a promising avenue rsc.org. The development of bicarbazole-based materials for organic thin-film transistors (OTFTs) and other advanced electronic components is another area ripe for exploration, particularly focusing on air-stable semiconductor properties acs.org.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3'-bicarbazole, and how can purity be maximized during preparation?
- Methodology : The Ullmann coupling reaction is widely used for bicarbazole synthesis. For example, Cu(I)-catalyzed reactions with ligands like (±)-trans-1,2-diaminocyclohexane and bases such as K₃PO₄ yield moderate-to-high purity products . Reflux conditions (e.g., 18 hours in DMSO) and purification via recrystallization (water-ethanol mixtures) are critical to achieve >65% yield and minimize byproducts . HPLC and NMR spectroscopy should be employed to verify purity, with melting point analysis (e.g., 212–215°C) as a preliminary indicator .
Q. Which spectroscopic and structural characterization techniques are essential for confirming this compound’s molecular integrity?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm regioselectivity and rule out positional isomers (e.g., 3,3' vs. 2,3' linkages) .
- X-ray crystallography : Resolve molecular geometry, particularly bond angles between carbazole units, which influence electronic properties .
- UV-vis spectroscopy : Identify absorption maxima (e.g., 365–475 nm for modified derivatives) to assess conjugation extent .
Q. How does the storage environment impact this compound’s stability, and what precautions are recommended?
- Methodology : Store under inert conditions (sealed, dry, room temperature) to prevent oxidation or moisture-induced degradation. Monitor stability via periodic TLC or DSC to detect decomposition (e.g., melting point shifts >2°C indicate impurities) .
Advanced Research Questions
Q. What electronic configurations underlie the contradictory stability trends observed in this compound radical cations?
- Methodology : Stability discrepancies (e.g., 4c+ vs. 5c+ radicals) arise from spin polarization differences in HOMO/LUMO orbitals. Use density functional theory (DFT) to model α/β spin distributions and cyclic voltammetry to correlate oxidation potentials with radical lifetimes. For example, unprotected 4c+ exhibits higher stability due to reduced polymerization propensity at the 2,3' positions compared to 3,6-substituted analogs .
Q. How can this compound derivatives be engineered to enhance thermally activated delayed fluorescence (TADF) in OLEDs?
- Methodology :
- Donor-acceptor design : Couple bicarbazole donors with acceptors like diphenyltriazine to maximize HOMO-LUMO separation (ΔEₛₜ < 0.3 eV). For instance, 9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9′-phenyl-3,3′-bicarbazole (CzT) achieves TADF but requires optimizing substituent positions (e.g., 2,6-modifications reduce exciton energy transfer) .
- Dual-emitter systems : Improve photoluminescence quantum yield (PLQY) by coupling carbazole moieties at the 3-position, as seen in 33TCzPN, which achieves 17.9% external quantum efficiency (EQE) .
Q. What mechanistic insights explain this compound’s role in UV-Vis LED-driven photopolymerization?
- Methodology : Modify bicarbazole with oxalate esters (e.g., methyl oxalate) to redshift absorption (365–475 nm). Use time-resolved spectroscopy to track photoinduced electron transfer and radical generation. Theoretical calculations (TD-DFT) can validate charge-transfer states, while gel permeation chromatography (GPC) quantifies polymerization efficiency .
Q. How should researchers resolve contradictions in reported data on bicarbazole-based radical stability?
- Methodology : Conduct comparative studies under standardized conditions (solvent, temperature, oxygen levels). For example, pair electrochemical analysis (e.g., EPR for radical detection) with accelerated aging tests. Address inductive fallacies by explicitly stating limitations (e.g., "stability observed in acetonitrile may not extend to aqueous systems") .
Methodological Best Practices
- Data Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design. For example, use error propagation models to quantify uncertainties in synthetic yields or device efficiencies .
- Contradiction Resolution : Cross-validate results using multiple techniques (e.g., NMR, HPLC, DFT) and explicitly document deviations from literature protocols (e.g., ligand choice in Ullmann reactions) .
- Ethical Reporting : Avoid "inductive overgeneralization" by limiting conclusions to the scope of experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
